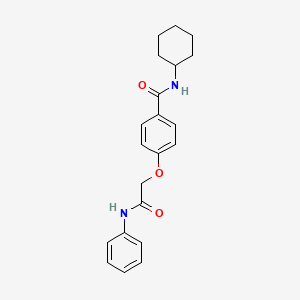![molecular formula C20H14ClN3OS2 B3477491 N-(2-chlorophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B3477491.png)
N-(2-chlorophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
描述
N-(2-chlorophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a chlorophenyl group, a phenylthieno[2,3-d]pyrimidine core, and a sulfanylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as thiophene derivatives and pyrimidine intermediates.
Introduction of the Phenyl Group: The phenyl group can be introduced via Suzuki coupling or similar cross-coupling reactions.
Attachment of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl halide reacts with the intermediate compound.
Formation of the Sulfanylacetamide Moiety:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present in derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives of the original compound.
科学研究应用
N-(2-chlorophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide has shown potential in several research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of N-(2-chlorophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, thereby influencing cellular processes.
相似化合物的比较
- N-(2-chlorophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide
- N-(2-chlorophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfonylacetamide
Uniqueness: N-(2-chlorophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfanyl group, in particular, may enhance its potential as a therapeutic agent by influencing its pharmacokinetic properties.
属性
IUPAC Name |
N-(2-chlorophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS2/c21-15-8-4-5-9-16(15)24-17(25)11-27-20-18-14(13-6-2-1-3-7-13)10-26-19(18)22-12-23-20/h1-10,12H,11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKUDNHLAPWGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[(3,5-dichlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide](/img/structure/B3477427.png)
![4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide](/img/structure/B3477428.png)
![4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B3477432.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzamide](/img/structure/B3477448.png)
![N-(2,6-diethylphenyl)-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B3477456.png)
![N-(3-chloro-4-methoxyphenyl)-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B3477462.png)
![4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)-N-(2-phenylethyl)benzamide](/img/structure/B3477467.png)
![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B3477474.png)
![N-benzyl-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3477481.png)
![4-[(4-nitrobenzyl)thio]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3477483.png)
![4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3477485.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B3477505.png)
![3-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpentane-2,4-dione](/img/structure/B3477514.png)
